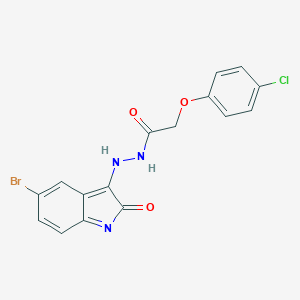
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as TMSB, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
作用機序
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory compounds in the body. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have antibacterial and antiviral properties.
実験室実験の利点と制限
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high degree of purity. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is also stable and can be stored for long periods of time. However, one limitation is that 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be expensive to produce in large quantities. In addition, 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. One area of interest is the development of new drugs and therapies based on 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. Researchers are also interested in studying the potential use of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in the treatment of infectious diseases, such as tuberculosis and HIV. In addition, further research is needed to determine the optimal dosage and administration of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide for different applications. Finally, researchers are interested in studying the potential side effects of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide and its long-term safety profile.
合成法
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. This reaction produces 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonyl chloride, which is then reacted with ammonia to form 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
科学的研究の応用
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in the field of medicine and biotechnology. It has been studied for its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the growth of bacteria and viruses. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been investigated for its potential use in the development of new drugs and therapies.
特性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-7-12(2)15(13(3)8-11)20(18,19)17-10-14-5-4-6-16-9-14/h4-9,17H,10H2,1-3H3 |
InChIキー |
XQCVHGMDZODRPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN=CC=C2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN=CC=C2)C |
溶解性 |
43.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)